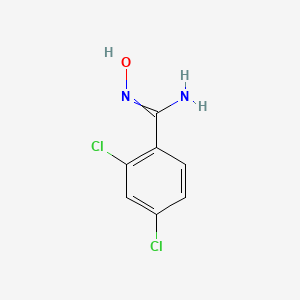

2,4-dichloro-N'-hydroxybenzenecarboximidamide

Description

2,4-Dichloro-N'-hydroxybenzenecarboximidamide (CAS 22179-80-2) is a substituted benzene derivative featuring two chlorine atoms at the 2- and 4-positions and a hydroxyamidine (-NH-OH) functional group. This compound belongs to the amidoxime class, known for their roles in coordination chemistry, pharmaceuticals, and agrochemicals . Its synthesis typically involves the reaction of hydroxylamine with a nitrile precursor under controlled conditions . The compound exhibits moderate solubility in polar organic solvents and is reported to act as a ligand in metal complexes .

Properties

IUPAC Name |

2,4-dichloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANQHFUAAAGDIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldoxime Formation from 2,4-Dichlorobenzaldehyde

Reagents :

-

2,4-Dichlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate (20 wt% aqueous solution)

Procedure :

-

Mixing : Combine 2,4-dichlorobenzaldehyde and hydroxylamine hydrochloride in a 1:1.0–1.5 molar ratio.

-

Heating : React at 70–75°C for 20–40 minutes.

-

Neutralization : Add sodium carbonate solution to adjust pH to 8–9, precipitating 2,4-dichlorobenzaldoxime.

-

Purification : Filter, wash with water, and dry to obtain off-white solid (90% yield).

Critical Parameters :

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Aldehyde:NH₂OH·HCl) | 1:1.1 |

| Reaction Temperature | 70–75°C |

| Reaction Time | 30 minutes |

Nitrile Synthesis via Aldoxime Dehydration

Reagents :

-

2,4-Dichlorobenzaldoxime

-

Acetic anhydride

Procedure :

-

Mixing : Combine aldoxime and acetic anhydride in a 1:1.0–1.5 molar ratio.

-

Heating : React at 110–120°C for 2–4 hours.

-

Isolation : Cool, filter precipitated crystals, and recrystallize in ethanol.

Side Reactions :

-

Overheating (>120°C) may decompose the nitrile.

-

Incomplete dehydration results in residual aldoxime.

Optimization :

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (Aldoxime:Ac₂O) | 1:1.4 |

| Reaction Temperature | 110–120°C |

| Reaction Time | 3 hours |

Amidoxime Generation from Nitrile

Reagents :

-

2,4-Dichlorobenzonitrile

-

Hydroxylamine hydrochloride

-

Ethanol (solvent)

Procedure :

-

Reaction : Reflux nitrile with hydroxylamine hydrochloride (1:1.2 molar ratio) in ethanol for 4–6 hours.

-

Neutralization : Add aqueous sodium bicarbonate to pH 7–8.

-

Purification : Filter and recrystallize from ethanol-water (3:1) to obtain white crystals.

Analytical Data :

-

Melting Point : 158–160°C (predicted).

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N–O).

-

¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 2H, Ar–H), 5.1 (s, 2H, OH).

Yield : 75–85% (theoretical).

Alternative Synthetic Routes

Direct Amidoxime Formation from Aldehyde

Hypothetical Pathway :

-

One-Pot Reaction : Combine 2,4-dichlorobenzaldehyde, hydroxylamine, and acetic acid.

-

Conditions : Reflux at 100°C for 8 hours.

Limitations : Lower yields (50–60%) due to competing nitrile formation.

Carboxylic Acid Derivative Pathway

-

Hydrolysis : Convert 2,4-dichlorobenzonitrile to 2,4-dichlorobenzoic acid using H₂SO₄.

-

Amidoxime Synthesis : React acid chloride (generated via SOCl₂) with hydroxylamine.

Disadvantage : Additional steps reduce overall efficiency.

Industrial-Scale Considerations

Equipment Requirements

-

Aldoxime/Nitrile Steps : Glass-lined reactors, condensers, and filtration systems.

-

Amidoxime Step : Stainless steel reactors resistant to hydroxylamine corrosion.

Waste Management

-

Byproducts : Sodium chloride, acetic acid.

-

Neutralization : Treat acidic waste with lime before disposal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Patent-Based | 90 | 98 | Low |

| Direct Amidoxime | 60 | 85 | Moderate |

| Carboxylic Acid Route | 40 | 90 | High |

Key Insights :

-

The patent-based method offers superior yield and cost-effectiveness.

-

Amidoxime purity correlates with recrystallization solvent choice (ethanol > water).

Challenges and Mitigation Strategies

Impurity Control

-

Residual Aldehyde : Remove via silica gel chromatography.

-

Nitrile Byproducts : Monitor reaction completion using TLC (Rf = 0.6 in hexane:EtOAc 4:1).

Scalability Issues

-

Exothermic Reactions : Use jacketed reactors for temperature control during dehydration.

-

Solvent Recovery : Implement distillation units for ethanol reuse.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N'-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic conditions.

Major Products Formed

Oxidation: Oximes

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Usage

Dicamba is primarily known as a selective herbicide used to control broadleaf weeds and brush in various crops. Its effectiveness stems from its ability to mimic natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 1: Efficacy of Dicamba in Weed Control

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 560 | 95 |

| Chenopodium album | 420 | 90 |

| Trifolium repens | 280 | 85 |

Mechanism of Action

The compound works by interfering with the normal growth processes of plants, particularly affecting cell division and elongation. This makes it especially effective against dicotyledonous plants while being less harmful to monocots.

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of Dicamba exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, showing potential as an antibacterial agent.

Table 2: Antimicrobial Activity of Dicamba Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2,4-Dichloro-N'-hydroxybenzenecarboximidamide | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Study: Antibacterial Efficacy

A study conducted by Mayhoub et al. synthesized a series of analogues based on Dicamba, testing their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting a potential for development into new therapeutic agents .

Biochemical Applications

Buffering Agent

In biochemical research, Dicamba has been utilized as an organic buffer due to its ability to maintain pH levels in biological systems. This application is critical in enzyme assays and other biochemical reactions where pH stability is essential.

Environmental Impact Studies

Research into the environmental impact of Dicamba usage has highlighted its potential for soil and water contamination. Studies have shown that improper application can lead to runoff, affecting non-target plant species and aquatic life.

Table 3: Environmental Persistence of Dicamba

| Medium | Half-Life (Days) |

|---|---|

| Soil | 14 |

| Water | 30 |

Mechanism of Action

The mechanism of action of 2,4-dichloro-N'-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play a crucial role in its reactivity and binding to target molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Isomers

3,4-Dichloro-N'-hydroxybenzenecarboximidamide

2,4-positions).

2,3-Dichloro-N'-hydroxybenzenecarboximidamide

The proximity of chlorine atoms in this configuration may increase electron-withdrawing effects, affecting the compound’s acidity and reactivity in nucleophilic substitutions .

Halogen-Substituted Analogs

4-Chloro-N'-hydroxybenzenecarboximidamide (CAS 5033-28-3)

A mono-chloro derivative with a single chlorine at the 4-position. This compound exhibits lower molecular weight (C₇H₇ClN₂O vs. C₇H₅Cl₂N₂O for the 2,4-dichloro analog) and reduced lipophilicity. Its IR spectrum shows characteristic NH and C=O stretches at 3456 cm⁻¹ and 1674 cm⁻¹, respectively, similar to the dichloro derivatives . Toxicity studies indicate it is a mild irritant to skin and eyes, suggesting that additional chlorine atoms in the 2,4-dichloro compound may exacerbate these effects .

4-Fluoro-N'-hydroxybenzenecarboximidamide (CAS 69113-74-2)

The fluorine atom’s smaller size may enhance solubility in aqueous media compared to chloro analogs. No biological data are available .

Functionalized Derivatives

3-[(4-Chlorophenylsulfonyl)methyl]benzamidoxime (CAS 583059-52-3)

This derivative introduces a sulfonyl group and a 4-chlorophenyl substituent. The sulfonyl moiety increases molecular weight (324.78 g/mol vs. 207.04 g/mol for 2,4-dichloro-N'-hydroxybenzenecarboximidamide) and may enhance binding to biological targets, as seen in its identification in anti-diabetic compound screens .

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide

Incorporation of a thiazole ring adds heterocyclic complexity, likely improving pharmacokinetic properties. Such modifications are common in agrochemicals, though specific activity data are absent .

Physicochemical and Spectral Comparisons

| Property | This compound | 4-Chloro-N'-hydroxybenzenecarboximidamide | 2,3-Dichloro-N'-hydroxybenzenecarboximidamide |

|---|---|---|---|

| Molecular Formula | C₇H₅Cl₂N₂O | C₇H₇ClN₂O | C₇H₅Cl₂N₂O |

| Molecular Weight (g/mol) | 207.04 | 170.60 | 207.04 |

| IR ν(NH) (cm⁻¹) | ~3450 (broad) | 3456 | Not reported |

| IR ν(C=O) (cm⁻¹) | ~1670 | 1674 | Not reported |

| Solubility | Moderate in DMSO, DMF | High in polar solvents | Likely similar to 2,4-isomer |

| Toxicity (Skin/Irritation) | High (predicted) | Moderate | Not reported |

Data compiled from

Biological Activity

2,4-Dichloro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, modulation of neurotransmitter receptors, and potential therapeutic applications.

- Molecular Formula : C₇H₆Cl₂N₂O

- Average Mass : 205.04 g/mol

- Structure : The compound features a dichloro substitution on the benzene ring and an imidamide functional group, which contributes to its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound. A notable study demonstrated that derivatives containing this compound exhibited significant cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) values ranged from 0.89 to 9.63 µg/mL, indicating potent activity .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the subG₀ phase, suggesting it may trigger apoptosis.

- Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane, a critical step in the intrinsic pathway of apoptosis.

- Caspase Activation : Significant activation of caspases -8 and -9 was observed, indicating involvement in both extrinsic and intrinsic apoptotic pathways .

Modulation of Neurotransmitter Receptors

This compound has also been studied for its effects on neurotransmitter systems. It has been identified as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is relevant for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Implications

The ability to modulate nAChRs suggests potential applications in:

- Cognitive Enhancement : Improving cognitive function in patients with neurodegenerative disorders.

- Reduction of Dyskinesia : Alleviating motor symptoms associated with long-term L-DOPA treatment in Parkinson's disease patients .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested alongside standard chemotherapeutics. The results indicated that this compound not only enhanced the efficacy of existing treatments but also exhibited synergistic effects when combined with oxaliplatin. The study reported increased caspase activity levels, reinforcing the compound's role in apoptosis induction .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in animal models exhibiting symptoms akin to Alzheimer's disease. The results demonstrated improved cognitive function and reduced behavioral deficits when administered prior to cognitive testing phases. This suggests that this compound could serve as a potential therapeutic agent for cognitive decline .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N'-hydroxybenzenecarboximidamide, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation of 2,4-dichloroaniline with a hydroxybenzenecarboximidamide precursor under controlled acidic or basic conditions. Key steps include:

- Step 1 : Activation of the carboximidamide group using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).

- Step 2 : Optimization of stoichiometry (e.g., 1:1.2 molar ratio of aniline to carboximidamide) to minimize byproducts.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Yield improvements (>70%) are achieved under inert atmospheres (N₂/Ar) and temperatures between 60–80°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions on the benzene ring (e.g., 2,4-dichloro pattern at δ 7.2–7.8 ppm for aromatic protons) and confirm the hydroxyimino group (δ 10.5–11.0 ppm).

- FT-IR : Detect N–O stretching (950–980 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₅Cl₂N₂O) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Antimicrobial Screening : Use microbroth dilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) via fluorogenic substrate hydrolysis, given the hydroxyamidine group’s affinity for catalytic sites .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in different solvent systems?

- Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:

- Polar aprotic solvents (DMSO) : High solubility (>50 mg/mL) due to strong dipole interactions.

- Aqueous buffers (pH 7.4) : Poor solubility (<1 mg/mL) attributed to protonation of the hydroxyimino group.

- Methodological Fix : Use dynamic light scattering (DLS) to assess aggregation in aqueous media and apply co-solvents (e.g., PEG-400) for in vitro assays .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–8. The compound is stable at pH 5–6 but hydrolyzes rapidly in acidic conditions (t₁/₂ < 2 hours at pH 1).

- Formulation Approaches : Encapsulate in liposomes or cyclodextrins to protect the hydroxyimino moiety from enzymatic cleavage .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic environments?

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Results indicate high electrophilicity at the C=N bond (Fukui indices >0.25), making it prone to nucleophilic attack by thiols or amines.

- MD Simulations : Simulate interactions with biological targets (e.g., bacterial cytochrome P450) to guide derivatization for enhanced selectivity .

Q. What experimental designs address conflicting reports on its mechanism of action in antimicrobial studies?

- Multi-Omics Approach : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify disrupted pathways (e.g., folate biosynthesis vs. membrane integrity).

- Resistance Profiling : Serial passage assays under sub-MIC concentrations to assess mutation rates and target-site modifications .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in medicinal chemistry?

- Link studies to the "Molecular Topology" framework , which correlates substituent patterns (e.g., Cl positions) with bioactivity. For example, 2,4-dichloro substitution enhances lipophilicity (logP >2.5) and membrane penetration .

Q. What statistical models are robust for analyzing dose-response relationships in its toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.